![molecular formula C21H11ClN2O3 B2856244 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-23-2](/img/structure/B2856244.png)
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a benzo[f]chromen-3-one group, which is a type of chromene, a class of chemical compounds consisting of a benzene ring fused with a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. The 1,2,4-oxadiazole ring is attached to the 3-position of the benzo[f]chromen-3-one group. The 4-chlorophenyl group is attached to the 3-position of the 1,2,4-oxadiazole ring .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
The structural analysis of similar compounds reveals intricate molecular interactions that contribute to their stability and reactivity. For instance, a study by Baral, Nayak, Pal, and Mohapatra (2018) on a compound closely related to the title molecule demonstrated the formation of two-dimensional sheets through C—H⋯O and C—H⋯Cl hydrogen bonds, further stabilized by offset π–π stacking interactions. This structural configuration suggests potential applications in material science and molecular engineering due to the compound's ability to form stable molecular assemblies (Nilofar Baral et al., 2018).
Antimicrobial and Antifungal Activities
Compounds bearing the 1,2,4-oxadiazole and chromenone moieties have been evaluated for their antimicrobial and antifungal activities. Bhat, Al-Omar, and Siddiqui (2013) synthesized a series of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, showing significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. These findings highlight the potential of such compounds in developing new antimicrobial agents (M. A. Bhat, M. Al-Omar, N. Siddiqui, 2013).
Cytotoxic Activities
The cytotoxic activities of 4-aryl-4H-chromenes bearing a 2-arylthiazol-4-yl moiety, related to the structural framework of the query compound, have been explored by Mahmoodi and colleagues (2010). They discovered compounds exhibiting potent activity against cancer cell lines such as nasopharyngeal epidermoid carcinoma KB and breast cancer cells MCF-7. This research underscores the potential of such compounds in anticancer drug development (M. Mahmoodi et al., 2010).
Catalytic Applications in Heterocyclic Synthesis
The catalytic role of metal oxide nanoparticles in synthesizing heterocyclic compounds, including chromenes, was demonstrated by Abdolmohammadi (2018). This study employed TiO2 NPs-coated carbon nanotubes to catalyze the synthesis of benzopyrano[b]benzopyranones and xanthenols in water, showcasing an environmentally friendly and efficient method for producing heterocyclic scaffolds with potential pharmacological activities (Shahrzad Abdolmohammadi, 2018).
Zukünftige Richtungen
The future directions for research on “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, these compounds could be evaluated for their potential as antimicrobial agents, especially considering the increasing problem of antibiotic resistance . Additionally, their synthesis methods could be optimized to increase yield and reduce environmental impact .
Wirkmechanismus
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects such as antioxidant activity
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antioxidant activity
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O3/c22-14-8-5-13(6-9-14)19-23-20(27-24-19)17-11-16-15-4-2-1-3-12(15)7-10-18(16)26-21(17)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIXSDQDGHNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


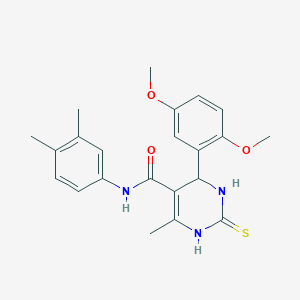
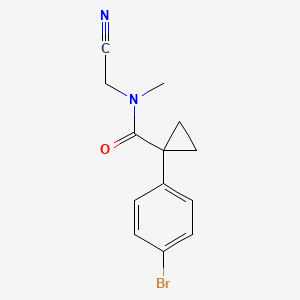
![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)
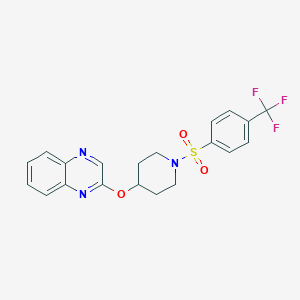

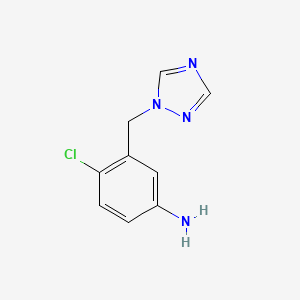
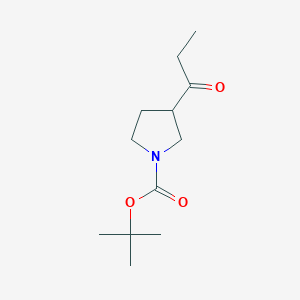
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2856173.png)
![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856176.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide](/img/structure/B2856177.png)
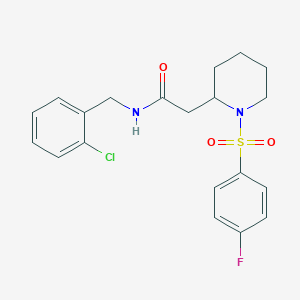
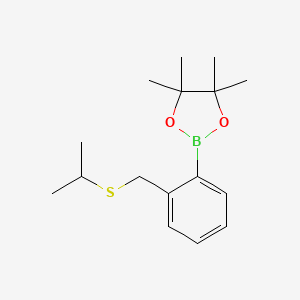
![6-(4,4-dimethyloxazolidine-3-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856184.png)